molecular formula C21H23N3O3S B301106 ethyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate

ethyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate

Cat. No. B301106
M. Wt: 397.5 g/mol
InChI Key: PMDZBKSWLBFVHP-NVGQKUQCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of thiazolidinone derivatives and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of ethyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate is not fully understood. However, it is believed that this compound exerts its biological activity by interfering with various cellular processes, including DNA synthesis, protein synthesis, and cell division.
Biochemical and Physiological Effects:
Ethyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate has shown various biochemical and physiological effects in different research studies. Some of the effects are:
1. Induction of apoptosis: This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
2. Inhibition of inflammation: Ethyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to inhibit the production of various inflammatory mediators, including cytokines and chemokines.
3. Antioxidant activity: This compound has been shown to possess antioxidant activity, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate in lab experiments are:
1. It is a novel compound that has shown promising results in various research studies.
2. It has a thiazolidinone ring, which is an important pharmacophore in many biologically active compounds.
3. It has shown activity against various cancer cell lines, bacterial strains, and inflammatory mediators.
The limitations of using this compound in lab experiments are:
1. The mechanism of action is not fully understood.
2. The toxicity profile of this compound is not well established.
3. The synthesis method is complex and requires the use of a catalyst.

Future Directions

There are several future directions for the research on ethyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate. Some of the possible directions are:
1. Further studies on the mechanism of action to understand the cellular processes targeted by this compound.
2. Studies on the toxicity profile of this compound to establish its safety for use in humans.
3. Development of analogs of this compound to improve its potency and selectivity.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound to understand its absorption, distribution, metabolism, and excretion in the body.
5. Studies on the potential applications of this compound in other research areas, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
Ethyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate is a novel compound that has shown promising results in various research studies. The synthesis method is complex, and the mechanism of action is not fully understood. However, this compound has shown activity against various cancer cell lines, bacterial strains, and inflammatory mediators. Further research is needed to establish the safety profile and potential applications of this compound in various research areas.

Synthesis Methods

The synthesis of ethyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate involves the reaction of 4-amino benzoic acid ethyl ester with 2,3,5-trimethyl-1H-pyrrole-3-carbaldehyde and 2-mercaptoacetic acid in the presence of a catalyst. The reaction proceeds through the formation of a thiazolidinone ring, which is an important pharmacophore in many biologically active compounds.

Scientific Research Applications

Ethyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate has been studied for its potential applications in various scientific research fields. Some of the research areas where this compound has shown promising results are:
1. Anti-cancer research: This compound has shown cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
2. Anti-inflammatory research: Ethyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate has shown anti-inflammatory activity in various animal models.
3. Anti-bacterial research: This compound has shown antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

ethyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

ethyl 4-[[(5Z)-3-methyl-4-oxo-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C21H23N3O3S/c1-6-27-20(26)15-7-9-17(10-8-15)22-21-24(5)19(25)18(28-21)12-16-11-13(2)23(4)14(16)3/h7-12H,6H2,1-5H3/b18-12-,22-21?

InChI Key

PMDZBKSWLBFVHP-NVGQKUQCSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(N(C(=C3)C)C)C)/S2)C

SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(N(C(=C3)C)C)C)S2)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(N(C(=C3)C)C)C)S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.